molecular formula C14H20O2 B7995414 4-tert-Butylphenethyl acetate

4-tert-Butylphenethyl acetate

Cat. No.: B7995414
M. Wt: 220.31 g/mol
InChI Key: VBJITSNSRVXHMA-UHFFFAOYSA-N
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Description

4-tert-Butylphenethyl acetate is an organic compound with the molecular formula C14H20O2. It is known for its pleasant floral odor and is commonly used in the fragrance industry. The compound is a derivative of phenethyl acetate, where the phenyl ring is substituted with a tert-butyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylphenethyl acetate typically involves the esterification of 4-tert-butylphenethyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar esterification processes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylphenethyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-tert-butylphenethyl alcohol and acetic acid.

    Oxidation: The compound can be oxidized to form 4-tert-butylphenylacetic acid.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 4-tert-butylphenethyl alcohol and acetic acid.

    Oxidation: 4-tert-butylphenylacetic acid.

    Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-tert-Butylphenethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Apart from its use in fragrances, it is also used in the production of flavoring agents and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-Butylphenethyl acetate largely depends on its interaction with biological targets. In the context of its fragrance properties, the compound interacts with olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a floral odor. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl acetate: Similar structure but lacks the tert-butyl group, resulting in different olfactory properties.

    4-tert-Butylphenylacetic acid: An oxidation product of 4-tert-Butylphenethyl acetate with different chemical properties and applications.

    4-tert-Butylphenethyl alcohol: The alcohol precursor used in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which significantly alters its chemical and physical properties compared to its analogs. This substitution enhances its stability and modifies its interaction with biological targets, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-11(15)16-10-9-12-5-7-13(8-6-12)14(2,3)4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJITSNSRVXHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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